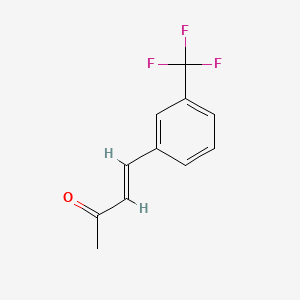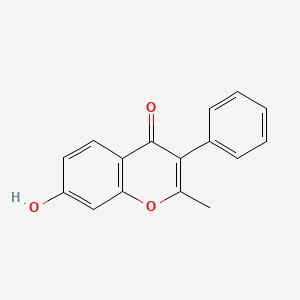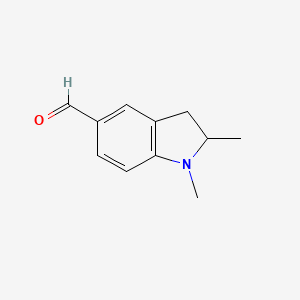
1,2-Diméthyl-2,3-dihydro-1H-indole-5-carbaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethyl-2,3-dihydro-1H-indole-5-carbaldehyde (DMI-5-C) is a heterocyclic aldehyde that has been studied extensively in the fields of synthetic organic chemistry and medicinal chemistry. It is a highly versatile compound that can be used as a starting material for a variety of reactions, including the synthesis of a wide range of pharmaceuticals, agrochemicals, and other compounds. The structure of DMI-5-C is closely related to that of indole-3-carboxaldehyde (ICA), which is a common building block for a variety of pharmaceuticals. DMI-5-C has been studied for its ability to form adducts with nucleic acids and proteins, as well as its ability to form complexes with transition metals.
Applications De Recherche Scientifique
Activité Antivirale
Les dérivés de l'indole ont montré un potentiel en tant qu'agents antiviraux . Par exemple, les dérivés de 6-amino-4-alkylésubstitués-1H-indole-2-carboxylates substitués ont été rapportés comme ayant une activité inhibitrice contre le virus de la grippe A .
Propriétés Anti-inflammatoires
Les dérivés de l'indole possèdent également des propriétés anti-inflammatoires . Cela les rend potentiellement utiles dans le traitement des affections caractérisées par une inflammation.
Applications Anticancéreuses
Il a été constaté que les dérivés de l'indole possèdent des propriétés anticancéreuses . Ils pourraient potentiellement être utilisés dans le développement de nouveaux traitements contre le cancer .
Activité Anti-VIH
Certains dérivés de l'indole ont montré une activité anti-VIH . Cela suggère des applications potentielles dans le traitement du VIH/SIDA.
Propriétés Antioxydantes
Les dérivés de l'indole peuvent également agir comme des antioxydants . Cela signifie qu'ils pourraient potentiellement être utilisés pour protéger les cellules du corps contre les dommages.
Activité Antimicrobienne
Les dérivés de l'indole ont démontré une activité antimicrobienne , suggérant une utilisation potentielle dans la lutte contre divers types d'infections.
Activité Antituberculeuse
Certains dérivés de l'indole ont montré une activité antituberculeuse , indiquant des applications potentielles dans le traitement de la tuberculose.
Applications Antidiabétiques
Il a également été constaté que les dérivés de l'indole possèdent des propriétés antidiabétiques , suggérant une utilisation potentielle dans le traitement du diabète.
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to a broad spectrum of biological activities . The downstream effects of these pathways contribute to the compound’s diverse biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, indicating that they likely have a wide range of molecular and cellular effects .
Orientations Futures
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis have attracted the attention of the chemical community . This compound can be considered as an important intermediate for the preparation of other disubstituted 1-(indolin-5-yl)methanamines .
Analyse Biochimique
Biochemical Properties
1,2-Dimethyl-2,3-dihydro-1H-indole-5-carbaldehyde is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 1,2-Dimethyl-2,3-dihydro-1H-indole-5-carbaldehyde, have shown interactions with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes. These interactions can lead to the modulation of enzyme activity, affecting the overall metabolic processes .
Cellular Effects
1,2-Dimethyl-2,3-dihydro-1H-indole-5-carbaldehyde influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including 1,2-Dimethyl-2,3-dihydro-1H-indole-5-carbaldehyde, have shown potential in modulating signaling pathways such as the aryl hydrocarbon receptor pathway, which plays a role in immune response and detoxification processes .
Molecular Mechanism
The molecular mechanism of 1,2-Dimethyl-2,3-dihydro-1H-indole-5-carbaldehyde involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives, including 1,2-Dimethyl-2,3-dihydro-1H-indole-5-carbaldehyde, can act as ligands for various receptors, leading to the activation or inhibition of downstream signaling pathways. These interactions can result in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Dimethyl-2,3-dihydro-1H-indole-5-carbaldehyde can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives, including 1,2-Dimethyl-2,3-dihydro-1H-indole-5-carbaldehyde, can undergo degradation under certain conditions, affecting their biological activity and efficacy .
Dosage Effects in Animal Models
The effects of 1,2-Dimethyl-2,3-dihydro-1H-indole-5-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that indole derivatives, including 1,2-Dimethyl-2,3-dihydro-1H-indole-5-carbaldehyde, can have dose-dependent effects on various physiological processes .
Metabolic Pathways
1,2-Dimethyl-2,3-dihydro-1H-indole-5-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. Indole derivatives, including 1,2-Dimethyl-2,3-dihydro-1H-indole-5-carbaldehyde, can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1,2-Dimethyl-2,3-dihydro-1H-indole-5-carbaldehyde within cells and tissues involve interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity and efficacy .
Subcellular Localization
1,2-Dimethyl-2,3-dihydro-1H-indole-5-carbaldehyde exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell, influencing its biological effects .
Propriétés
IUPAC Name |
1,2-dimethyl-2,3-dihydroindole-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-5-10-6-9(7-13)3-4-11(10)12(8)2/h3-4,6-8H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKYCKCZJNDDMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1C)C=CC(=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-5-methyl-thiazol-2-ylamine](/img/structure/B1309920.png)
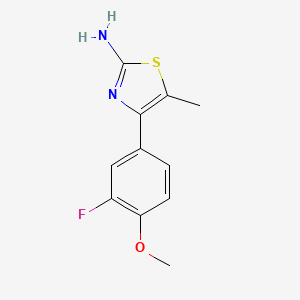
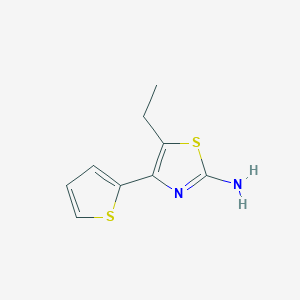

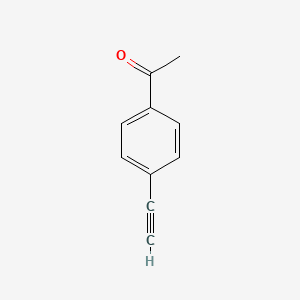
![1-[(2-Chlorophenyl)methylamino]cyclohexane-1-carboxylic acid](/img/structure/B1309940.png)

![(E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B1309944.png)

![2-((E)-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-1-hydrazinecarbothioamide](/img/structure/B1309949.png)
![4-[3-(2-Thienyl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B1309958.png)
